molecular formula C16H12ClFN4OS B11198025 4-amino-N-(2-chloro-4-fluorobenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

4-amino-N-(2-chloro-4-fluorobenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B11198025
M. Wt: 362.8 g/mol
InChI Key: UKZPHFDIQDAOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is often synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Substitution on the Phenyl Ring: The chlorofluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorofluorobenzene derivative reacts with the thiazole-pyridine intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE
  • 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE
  • 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 4-AMINO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

Molecular Formula

C16H12ClFN4OS

Molecular Weight

362.8 g/mol

IUPAC Name

4-amino-N-[(2-chloro-4-fluorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C16H12ClFN4OS/c17-11-7-10(18)5-4-9(11)8-21-16(23)15-13(19)14(22-24-15)12-3-1-2-6-20-12/h1-7H,8,19H2,(H,21,23)

InChI Key

UKZPHFDIQDAOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.